molecular formula C22H30N2O B3850443 1-[(2-Methoxynaphthalen-1-yl)methyl]-4-piperidin-1-ylpiperidine

1-[(2-Methoxynaphthalen-1-yl)methyl]-4-piperidin-1-ylpiperidine

Cat. No.: B3850443
M. Wt: 338.5 g/mol
InChI Key: VWOCOQGCZRFPTE-UHFFFAOYSA-N
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Description

1-[(2-Methoxynaphthalen-1-yl)methyl]-4-piperidin-1-ylpiperidine is a complex organic compound characterized by the presence of a methoxynaphthalene moiety linked to a piperidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methoxynaphthalen-1-yl)methyl]-4-piperidin-1-ylpiperidine typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methoxynaphthalen-1-yl)methyl]-4-piperidin-1-ylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while nitration can produce nitro derivatives .

Scientific Research Applications

1-[(2-Methoxynaphthalen-1-yl)methyl]-4-piperidin-1-ylpiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxynaphthalen-1-yl)methyl]-4-piperidin-1-ylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it has been shown to upregulate the expression of certain proteins, triggering apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-[(2-Methoxynaphthalen-1-yl)methyl]-4-piperidin-1-ylpiperidine is unique due to its combination of the methoxynaphthalene moiety with a piperidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-[(2-methoxynaphthalen-1-yl)methyl]-4-piperidin-1-ylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O/c1-25-22-10-9-18-7-3-4-8-20(18)21(22)17-23-15-11-19(12-16-23)24-13-5-2-6-14-24/h3-4,7-10,19H,2,5-6,11-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOCOQGCZRFPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CN3CCC(CC3)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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